4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
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Overview
Description
4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a glycoside compound. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This compound is known for its potential biological activities and is often studied in the context of natural products and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one typically involves the glycosylation of a chromenone derivative with a suitable sugar donor. The reaction conditions often include the use of acid catalysts to facilitate the formation of the glycosidic bond .
Industrial Production Methods
The use of biocatalysts or enzymatic methods could also be explored to improve the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chromenone moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce dihydro derivatives .
Scientific Research Applications
4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has several scientific research applications:
Chemistry: It is studied for its unique glycosidic structure and potential as a synthetic intermediate.
Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, are of interest.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one: Another glycoside with a similar structure but different biological activities.
Flavonoids: A class of compounds with similar chromenone structures and diverse biological activities.
Uniqueness
4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C16H18O8 |
---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16?/m0/s1 |
InChI Key |
YUDPTGPSBJVHCN-ATTDSVHGSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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